molecular formula C16H22ClN3O2 B235540 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide

Cat. No. B235540
M. Wt: 323.82 g/mol
InChI Key: ZERXKDZATNFCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of both Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), two enzymes that play a critical role in the survival and proliferation of cancer cells.

Mechanism of Action

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide exerts its anti-cancer effects by inhibiting BTK and ITK, two enzymes that are crucial for the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell activation and proliferation. ITK, on the other hand, plays a critical role in T-cell activation and cytokine production, and its inhibition results in the suppression of T-cell-mediated immune responses.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. It has also been demonstrated to modulate the activity of various immune cells, including B-cells, T-cells, and natural killer cells, leading to enhanced anti-tumor immune responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide is its high potency and specificity for BTK and ITK. This makes it an ideal tool for studying the role of these enzymes in cancer and immune cell biology. However, the high potency of this compound also poses a challenge in designing experiments to study its effects, as it may lead to off-target effects and toxicity at high concentrations. Additionally, the lack of suitable animal models for certain types of cancer may limit the translational potential of this compound.

Future Directions

Several future directions can be pursued to further explore the potential of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide in cancer treatment. One of the key areas of research is the identification of biomarkers that can predict the response of cancer cells to this compound. This can help in the development of personalized treatment strategies for cancer patients. Additionally, the combination of this compound with other chemotherapeutic agents or immunotherapies can be explored to enhance its efficacy and overcome drug resistance. Finally, the development of more selective and potent inhibitors of BTK and ITK can be pursued to improve the safety and efficacy of this class of drugs.

Synthesis Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide involves a series of chemical reactions starting from 3-chloro-4-fluoroaniline. The intermediate compounds are then treated with various reagents and solvents to form the final product. The yield of this compound is typically high, and the purity can be achieved through column chromatography or recrystallization.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth and survival of cancer cells in vitro and in vivo. This compound has also demonstrated synergistic effects with other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide

InChI

InChI=1S/C16H22ClN3O2/c1-11(2)16(22)18-14-6-4-5-13(17)15(14)20-9-7-19(8-10-20)12(3)21/h4-6,11H,7-10H2,1-3H3,(H,18,22)

InChI Key

ZERXKDZATNFCHH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C(=CC=C1)Cl)N2CCN(CC2)C(=O)C

Canonical SMILES

CC(C)C(=O)NC1=C(C(=CC=C1)Cl)N2CCN(CC2)C(=O)C

Origin of Product

United States

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